FKGK 11 - 1071000-98-0

FKGK 11

Catalog Number: EVT-268148
CAS Number: 1071000-98-0
Molecular Formula: C13H13F5O
Molecular Weight: 280.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is a synthetic fluoroketone compound that has garnered interest for its potential as a selective inhibitor of Group VIA Calcium-independent Phospholipase A2 (GVIA iPLA2). [ [] ] While its structure bears resemblance to other fluoroketones, the specific arrangement of the pentafluoroethyl ketone functionality contributes to its unique inhibitory profile. This selectivity makes it a valuable tool in studying GVIA iPLA2 and its associated signaling pathways. [ [] ]

1,1,1,3-Tetrafluoro-7-phenylheptan-2-one (PHFK)

  • Compound Description: PHFK is a fluorinated ketone analog of FKGK11 with four fluorine atoms instead of five, and the ketone group located at the 2-position instead of the 3-position. This compound exhibits potent inhibitory activity against Group VIA Ca2+-independent phospholipase A2 (iPLA2).
  • Relevance: PHFK exhibits high structural similarity to 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one (FKGK11) with the key difference being the number and position of fluorine atoms. Both compounds belong to the fluoroketone (FK) class of iPLA2 inhibitors. Research suggests that both PHFK and FKGK11 occupy the same active site pocket in iPLA2, hindering substrate binding and inhibiting enzyme activity. [, ]

Trifluoromethyl Ketone Derivatives

  • Compound Description: These compounds represent a class of PLA2 inhibitors characterized by the presence of a trifluoromethyl ketone moiety. They are structurally similar to FKGK11 but have a shorter fluorinated chain.
  • Relevance: The paper highlights the potential of incorporating an additional fluorine atom at the alpha' position of a trifluoromethyl ketone to enhance the potency against GVIA iPLA2, similar to the potent inhibition observed with 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one (FKGK11). This suggests a structure-activity relationship where increased fluorine substitution on the ketone-containing chain could lead to improved inhibitory activity against GVIA iPLA2.
Overview

FKGK 11 is a selective inhibitor of the enzyme calcium-independent phospholipase A2 (iPLA2). This compound has garnered attention due to its potential therapeutic applications in various biological processes, particularly those involving inflammation and cellular signaling. The identification and characterization of FKGK 11 have implications in both basic research and clinical settings, particularly in the context of diseases where phospholipid metabolism plays a crucial role.

Source and Classification

FKGK 11 is classified as a small molecule drug candidate. It is identified by its CAS number 1071000-98-0 and has a molecular weight of 280.24 g/mol, with the molecular formula C13H13F5O. The compound is noted for its high purity, typically ≥98%, making it suitable for both research and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of FKGK 11 involves several chemical reactions that typically include the formation of key intermediates followed by functional group modifications to achieve the final product. While specific synthetic routes may vary, they generally include:

  1. Formation of the Core Structure: Initial steps often involve the synthesis of a fluorinated aromatic compound, which serves as a backbone for further modifications.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups that enhance the compound's selectivity and potency against iPLA2.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels.

Technical Details

The synthesis process is often optimized for yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for analysis and purification. The use of advanced synthetic methodologies, including microwave-assisted synthesis or flow chemistry, may also be explored to improve efficiency .

Molecular Structure Analysis

Structure

FKGK 11 features a complex molecular structure characterized by:

  • Aromatic Rings: Contributing to its lipophilicity and potential interactions with biological membranes.
  • Fluorinated Groups: Enhancing metabolic stability and selectivity towards iPLA2.
  • Functional Groups: Tailored to interact specifically with the active site of iPLA2.

Data

The three-dimensional structure can be analyzed using molecular modeling techniques to predict interactions with target proteins, which is critical for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions

FKGK 11 undergoes specific chemical reactions that are essential for its activity as an inhibitor:

  1. Binding Interactions: The compound binds to the active site of iPLA2, preventing substrate access and subsequent enzymatic activity.
  2. Metabolic Pathways: Understanding how FKGK 11 is metabolized in biological systems can provide insights into its pharmacokinetics and potential side effects.

Technical Details

Kinetic studies can be performed to determine the inhibition constant (IC50) values, which reflect the potency of FKGK 11 against iPLA2. These studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor .

Mechanism of Action

Process

FKGK 11 exerts its pharmacological effects primarily through:

  • Inhibition of Calcium-independent Phospholipase A2: By binding to this enzyme, FKGK 11 disrupts phospholipid metabolism, which can lead to reduced production of pro-inflammatory mediators.
  • Impact on Cell Signaling Pathways: The inhibition may alter signaling pathways involved in inflammation and cell survival, making it potentially useful in treating inflammatory diseases.

Data

Experimental data from enzymatic assays can elucidate the specific interactions between FKGK 11 and iPLA2, providing insights into how structural modifications influence efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide), indicating its lipophilic character.

Chemical Properties

  • Stability: Stability studies under various conditions (temperature, pH) are essential to assess the shelf life and handling requirements.
  • Reactivity: Its reactivity profile can be evaluated through stress testing against various chemical agents to ensure robustness during storage and application .
Applications

Scientific Uses

FKGK 11 has potential applications in several areas:

  1. Research on Inflammation: As an inhibitor of iPLA2, it can be used to study the role of phospholipids in inflammatory processes.
  2. Drug Development: Its selective inhibition profile makes it a candidate for developing therapeutics aimed at diseases characterized by excessive inflammation or aberrant cell signaling.
  3. Biochemical Assays: FKGK 11 can serve as a tool compound in assays designed to explore phospholipid metabolism and related pathways.
Molecular Mechanisms of iPLA2 Inhibition by FKGK 11

Structural Basis of Selective iPLA2 Binding Dynamics

FKGK11 (1,1,1,2,2-pentafluoro-7-phenylheptan-3-one; C~13~H~13~F~5~O) is a fluoroketone-based inhibitor designed for high-affinity interaction with the catalytic site of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). Its molecular structure features a pentafluoroethyl ketone warhead that forms a reversible, tetrahedral hemiketal adduct with the catalytic serine residue (Ser519) of iPLA2β. This covalent interaction mimics the transition state during phospholipid hydrolysis [4] [9]. The extended aliphatic chain (heptan-3-one backbone) and terminal phenyl group engage in hydrophobic interactions within the membrane-access channel of iPLA2β, contributing to its 99.4% inhibition efficiency at 0.091 mole fraction [1] [4]. Molecular dynamics simulations confirm that the fluorinated moiety induces conformational changes in the enzyme's lid domain, restricting substrate access to the catalytic pocket [4].

Table 1: Structural Elements of FKGK11 Enabling iPLA2β Inhibition

Structural DomainChemical MotifRole in iPLA2β Inhibition
Warhead-C(O)C~2~F~5~Forms reversible hemiketal with Ser519
Linker-CH~2~CH~2~CH~2~CH~2~-Positions warhead at catalytic depth
Hydrophobic tailPhenyl groupBinds membrane-adjacent hydrophobic channel
Fluorine atomsFive electronegative F atomsEnhances electrophilicity of carbonyl carbon

Competitive Inhibition Kinetics: IC₅₀ Value Analysis

FKGK11 exhibits time-dependent, competitive inhibition kinetics against purified human iPLA2β. Quantitative assays using radiolabeled phospholipid substrates demonstrate an IC₅₀ value of 0.091 mole fraction—significantly lower than early-generation inhibitors like bromoenol lactone (BEL) [1] [4]. Kinetic analyses reveal a K~i~ value of 0.22 µM, indicating nanomolar affinity. The inhibition follows a two-step mechanism: rapid initial binding (K~i~ = 3.7 µM) followed by slower isomerization (K~3~ = 0.059 min⁻¹) to a tightly bound enzyme-inhibitor complex [4]. This kinetic profile supports its use in cellular studies requiring sustained iPLA2 suppression. Notably, FKGK11 maintains >99% inhibition after 60 minutes of preincubation with the enzyme, confirming stable complex formation [1].

Differential Effects on PLA2 Isoforms (cPLA2/sPLA2 Cross-Reactivity Studies)

FKGK11 demonstrates >300-fold selectivity for iPLA2β over other phospholipase isoforms. Critical cross-reactivity studies show:

  • GV sPLA2: Only 28 ± 1% inhibition at 0.091 mole fraction [1] [4]
  • GIVA cPLA2: <5% inhibition at concentrations effective for iPLA2β [4]
  • Lp-PLA2 (PAF-AH): No significant activity [10]

This selectivity arises from structural differences in active sites: cPLA2 requires Ca²⁺-dependent membrane translocation, while sPLA2 possesses a smaller catalytic groove incompatible with FKGK11’s aliphatic chain [3] [4]. In cellular models (e.g., RAW264.7 macrophages), FKGK11 (10 µM) reduces 18:2-PC hydrolysis—a marker of iPLA2 activity—by >90%, without affecting cPLA2-mediated 20:4-PI hydrolysis or sPLA2-dependent 22:6-PG metabolism [10].

Table 2: Selectivity Profile of FKGK11 Across PLA2 Isoforms

PLA2 IsoformCatalytic Dependence% Inhibition by FKGK11Key Substrates Unaffected
GVIA iPLA2 (iPLA2β)Ca²⁺-independent99.4 ± 0.1%None (targeted)
GV sPLA2Ca²⁺-dependent (extracellular)28 ± 1%22:6-PG
GIVA cPLA2Ca²⁺-dependent (cytosolic)<5%20:4-PI
Lp-PLA2PAF hydrolysisNot significantPAF

Properties

CAS Number

1071000-98-0

Product Name

FKGK 11

IUPAC Name

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one

Molecular Formula

C13H13F5O

Molecular Weight

280.23 g/mol

InChI

InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

ROPVXAWEVYWEQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one
FKGK11

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.